N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-10-8-17-15(18-9-10)21-12-5-3-11(4-6-12)19-14(20)13-2-1-7-22-13/h1-2,7-9,11-12H,3-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTHWLLWOLLRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (1r,4r)-4-((5-Fluoropyrimidin-2-yl)Oxy)Cyclohexanamine
The cyclohexylamine intermediate is synthesized via a two-step process:
Step 1: Nucleophilic Aromatic Substitution
Trans-4-hydroxycyclohexanamine reacts with 2-chloro-5-fluoropyrimidine under basic conditions (K₂CO₃, DMF, 80°C, 12 hr). The reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing fluorine atom on the pyrimidine.
Step 2: Stereochemical Resolution
Crude product is purified by chiral HPLC (Chiralpak IC column, hexane:isopropanol 70:30) to isolate the 1r,4r diastereomer. Yield: 68–72%.
Amide Bond Formation with Thiophene-2-Carboxylic Acid
Coupling the cyclohexanamine derivative with thiophene-2-carbonyl chloride is performed under Schotten-Baumann conditions:
| Reagent | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiophene-2-COCl | NaOH (aq), CH₂Cl₂, 0°C→RT | 85% | 98.5% |
| HATU/DIPEA | DMF, 25°C, 6 hr | 92% | 99.1% |
The HATU-mediated method minimizes side products, with EDCl/HOBt alternatives yielding comparable results.
Alternative Route: Mitsunobu Reaction for Ether Formation
A patent-derived approach (EP3858835A1) employs Mitsunobu conditions to install the pyrimidinyloxy group early in the synthesis:
- Substrate : Trans-cyclohexane-1,4-diol.
- Reagents : DIAD, PPh₃, 5-fluoropyrimidin-2-ol (THF, 0°C→RT).
- Outcome : 79% yield of trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanol, oxidized to the amine via Staudinger reaction.
Optimization and Scalability
Catalytic Enhancements
Palladium-catalyzed reactions improve pyrimidine functionalization:
Purification Strategies
| Technique | Conditions | Impact on Purity |
|---|---|---|
| Column Chromatography | Silica gel, EtOAc:hexane (1:3) | 95–97% |
| Recrystallization | Ethanol/water (7:3), −20°C | 99% |
| Chiral Resolution | Supercritical fluid chromatography | >99% ee |
Recrystallization from ethanol/water mixtures effectively removes diastereomeric impurities.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 2H, pyrimidine-H), 7.85 (d, J = 3.5 Hz, 1H, thiophene-H), 4.55–4.62 (m, 1H, cyclohexyl-O).
- HPLC-MS : [M+H]⁺ m/z 374.2 (calc. 373.4).
Industrial-Scale Considerations
- Cost Analysis : HATU-mediated coupling adds ~$12/g vs. $4/g for EDCl.
- Green Chemistry : Aqueous workups reduce DMF usage by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” would depend on its specific biological target. Generally, compounds with fluoropyrimidine moieties can inhibit enzymes involved in nucleotide synthesis or function as antimetabolites, disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key features of the target compound with two nitrothiophene carboxamide derivatives from :
| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Purity/Synthetic Yield | Reported Activity |
|---|---|---|---|---|---|
| N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide (Target) | C₁₅H₁₅FN₃O₂S | 5-fluoropyrimidin-2-yloxy, trans-cyclohexyl | Carboxamide, pyrimidine ether | Not reported | Hypothesized kinase inhibition |
| N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Analog 1) | C₁₆H₁₀F₃N₃O₄S₂ | 5-nitrothiophene, trifluoromethylphenyl-thiazole | Carboxamide, nitro, thiazole | 42% purity | Narrow-spectrum antibacterial |
| N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Analog 2) | C₁₄H₇F₂N₃O₃S₂ | 5-nitrothiophene, difluorophenyl-thiazole | Carboxamide, nitro, thiazole | 99.05% purity | Narrow-spectrum antibacterial |
Key Observations:
Substituent Effects: The 5-fluoropyrimidin-2-yloxy group in the target compound contrasts with the 5-nitrothiophene in analogs. Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, which are prone to reduction .
Synthetic Efficiency :
- Analog 2 achieved 99.05% purity via HATU-mediated coupling and silica gel chromatography, whereas Analog 1 yielded 42%, possibly due to steric hindrance from the trifluoromethyl group . The target compound’s synthesis may face challenges in maintaining stereochemical integrity during cyclohexyl functionalization.
Biological Implications :
Physicochemical and Pharmacokinetic Properties (Inferred)
- Solubility : The target’s fluoropyrimidine and ether linkages may improve aqueous solubility compared to nitrothiophenes, which are more lipophilic.
Biological Activity
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound features a unique structural arrangement that may influence its interaction with various biological targets.
Chemical Structure
The compound can be described as follows:
- Chemical Formula : C₁₃H₁₄FN₃O₂S
- Molecular Weight : 297.33 g/mol
The structure includes:
- A cyclohexyl group
- A 5-fluoropyrimidine moiety
- A thiophene ring
- A carboxamide functional group
Preliminary studies suggest that this compound may exert its biological effects through the following mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis, which are critical pathways in cancer cell proliferation and survival.
- Interaction with DNA : Similar to other fluoropyrimidine derivatives, it may interfere with DNA synthesis and repair mechanisms, leading to increased cytotoxicity in rapidly dividing cells.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC₅₀ (µM) | Effect Observed |
|---|---|---|
| A431 (Vulvar Carcinoma) | 12.5 | Inhibition of cell proliferation and migration |
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Increased reactive oxygen species production |
These results indicate that the compound is particularly effective against aggressive cancer cell lines, suggesting its potential as a therapeutic agent.
In Vivo Studies
In vivo studies using mouse xenograft models have demonstrated that this compound significantly reduces tumor growth compared to control groups. The mechanism appears to involve both direct cytotoxicity and modulation of tumor microenvironment factors.
Case Studies
- Combination Therapy : A study investigated the effects of combining this compound with traditional chemotherapeutics like 5-fluorouracil. Results showed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.
- Mechanistic Insights : Another study focused on the molecular pathways affected by this compound, revealing downregulation of anti-apoptotic proteins such as Bcl-xL and upregulation of pro-apoptotic factors like Bax.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
